molecular formula C13H14N2O3 B075300 ethyl 6,7-dimethyl-3-oxo-4H-quinoxaline-2-carboxylate CAS No. 1219-05-2

ethyl 6,7-dimethyl-3-oxo-4H-quinoxaline-2-carboxylate

Cat. No. B075300
CAS RN: 1219-05-2
M. Wt: 246.26 g/mol
InChI Key: REXWMOZSJPTQBG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoxaline derivatives, including ethyl 6,7-dimethyl-3-oxo-4H-quinoxaline-2-carboxylate, often involves the formation of the quinoxaline nucleus through various synthetic routes. For instance, new ethyl 4-[3-(dimethylamino)propylmethylamino]pyrrolo[1,2-a]quinoxaline-2-carboxylate derivatives were synthesized, highlighting the adaptability of the quinoxaline core in generating novel compounds with potential central nervous system (CNS) pharmacological effects (Guillon et al., 1998).

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives can be complex, with their properties significantly influenced by the substituents attached to the quinoxaline nucleus. X-ray diffraction analysis has been employed to establish the structures of these compounds, providing detailed insights into their molecular conformations (Aliev et al., 2001).

Chemical Reactions and Properties

Quinoxaline derivatives participate in a range of chemical reactions, enabling the synthesis of various functionalized molecules. For example, the thermal decarbonylation of certain quinoxaline carboxylates has been explored to generate new compounds with established structures through X-ray diffraction (Aliev et al., 2001). Additionally, radical bromination and other reactions have been utilized to synthesize bromomethyl derivatives of quinoxaline carboxylates, showcasing the chemical versatility of these molecules (Li, 2015).

Future Directions

Quinoxalines have a bright future in medicinal chemistry due to their diverse therapeutic uses . There is a growing interest in the development of compounds bearing a quinoxaline moiety for antiviral treatment . This promising moiety with different molecular targets warrants further investigation .

properties

IUPAC Name

ethyl 6,7-dimethyl-3-oxo-4H-quinoxaline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-4-18-13(17)11-12(16)15-10-6-8(3)7(2)5-9(10)14-11/h5-6H,4H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXWMOZSJPTQBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C(C(=C2)C)C)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10303892
Record name Ethyl 6,7-dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 6,7-dimethyl-3-oxo-4H-quinoxaline-2-carboxylate

CAS RN

1219-05-2
Record name NSC163293
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163293
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 6,7-dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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